molecular formula C17H15N3O3S B2811385 2-Phenoxy-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone CAS No. 1323706-85-9

2-Phenoxy-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Cat. No.: B2811385
CAS No.: 1323706-85-9
M. Wt: 341.39
InChI Key: SAPWKQZIJQQDMV-UHFFFAOYSA-N
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Description

2-Phenoxy-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a synthetic organic compound designed for research and development applications. This molecule incorporates a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its bioisosteric properties and presence in pharmacologically active compounds . The structure is further functionalized with a thiophene ring and an azetidine moiety, making it a complex and versatile intermediate for constructing novel chemical entities. Research Applications & Value: The primary research value of this compound lies in its potential as a building block in drug discovery. The 1,2,4-oxadiazole ring is a well-documented bioisostere for ester and amide functionalities, often used to improve metabolic stability and pharmacokinetic properties of lead molecules . Its structure suggests potential utility in the synthesis of compounds for screening against various biological targets. Researchers can utilize this molecule in the exploration of new therapeutic agents, particularly in the development of enzyme inhibitors or receptor modulators. Handling & Compliance: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Properties

IUPAC Name

2-phenoxy-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c21-15(11-22-13-5-2-1-3-6-13)20-9-12(10-20)17-18-16(19-23-17)14-7-4-8-24-14/h1-8,12H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPWKQZIJQQDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Phenoxy-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a complex organic compound known for its diverse biological activities. It features a unique combination of functional groups, including a phenoxy group, a thiophene ring, and an oxadiazole ring, which contribute to its potential therapeutic effects. This article reviews the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxadiazole Ring : This can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
  • Introduction of the Azetidine Ring : Achieved through nucleophilic substitution reactions involving halogenated precursors and azetidine.
  • Coupling with Thiophene : Utilizes palladium-catalyzed cross-coupling reactions to attach the thiophene ring to the intermediate.
  • Attachment of the Phenoxy Group : Finalized through etherification reactions to yield the target compound.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains:

CompoundActivityMIC (μg/mL)
4bAntibacterial against B. subtilis16–64
Antifungal against C. albicans>128

These results suggest that while some derivatives show promising antibacterial activity, antifungal efficacy remains limited .

Anticonvulsant Activity

In studies evaluating anticonvulsant properties, certain oxadiazole derivatives demonstrated respectable activity. For example, compounds with specific substituents on the oxadiazole ring showed significant effects mediated through benzodiazepine receptors:

CompoundActivityLD50 (μmol/Kg)
9Anticonvulsant>3000

This highlights the potential for similar compounds to act as therapeutic agents in seizure disorders .

The biological activity of this compound is likely due to its interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring may facilitate binding to these targets, modulating their activity and leading to various biological responses.

Case Studies

Several studies have focused on the biological evaluation of related compounds:

  • Antimicrobial Evaluation : A series of azetidinones were synthesized and tested for antimicrobial properties. Compounds showed varying degrees of activity against Gram-positive and Gram-negative bacteria .
  • Anticonvulsant Studies : The anticonvulsant effects were assessed using standard models where compounds were administered alongside known antagonists to elucidate their mechanisms .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycles Key Substituents Potential Biological Impact
Target Compound Oxadiazole, azetidine, thiophene Phenoxy ethanone Enhanced lipophilicity, enzyme inhibition
3-Phenyl-5-(2-thienyl)-1,2,4-oxadiazole Oxadiazole Phenyl, thiophene π-π interactions, metabolic stability
Compound 9c () Triazole, thiazole, benzodiazole 4-Bromophenyl, acetamide Antibacterial activity, solubility
2-(4-Chlorophenoxy)-... () Piperazine, ethanone Chlorophenoxy, hydroxyethyl Solubility, ion-channel modulation

Notes

  • Toxicological Data: No thorough studies are reported for the target compound or its closest analogs, necessitating caution in handling .
  • Structural Analysis Tools : SHELX software () is widely used for crystallographic refinement, which may aid in resolving the target’s conformation if crystallized .
  • Research Gaps : Empirical data on solubility, LogP, and biological activity are needed to validate hypotheses derived from structural comparisons.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 2-Phenoxy-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the oxadiazole ring via cyclization of thioamide precursors under reflux conditions .
  • Step 2 : Azetidine ring construction using nucleophilic substitution, optimized with polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction rates and yields .
  • Step 3 : Coupling the phenoxy-ethanone moiety via alkylation or acylation, requiring catalysts like K₂CO₃ or Et₃N to drive the reaction .
    Critical parameters include temperature control (70–120°C), solvent selection, and purification via column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are essential for confirming the azetidine, oxadiazole, and thiophene moieties. For example, the thiophene protons appear as distinct multiplets at δ 6.8–7.5 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% required for biological assays) with reverse-phase C18 columns and methanol/water mobile phases .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 397.12) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or MS data often arise from tautomerism or impurities. Mitigation strategies include:

  • Multi-Technique Validation : Cross-validate using 1^1H-13^13C HSQC, HMBC, and DEPT-135 NMR to assign ambiguous signals .
  • X-ray Crystallography : Resolve stereochemical uncertainties by obtaining single-crystal structures, as demonstrated for analogous azetidine-oxadiazole derivatives .
  • Dynamic HPLC : Detect tautomeric forms by varying column temperatures and mobile-phase pH .

Q. What in silico strategies are recommended for predicting biological targets and binding affinities?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like 5-lipoxygenase (5-LOX) or kinases. For example, oxadiazole derivatives show strong binding to 5-LOX (binding energy < -8.0 kcal/mol) .
  • Pharmacophore Modeling : Identify critical pharmacophoric features (e.g., hydrogen-bond acceptors in oxadiazole) using tools like PharmaGist .
  • ADMET Prediction : Employ SwissADME or pkCSM to optimize solubility (<-4.0 LogS) and cytochrome P450 inhibition profiles .

Q. What experimental designs are suitable for probing the mechanism of bioactivity in cellular models?

  • Enzyme Inhibition Assays : Measure IC₅₀ values against targets like COX-2 or EGFR using fluorogenic substrates .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with dose-response curves (1–100 μM) .
  • ROS Detection : Employ DCFH-DA probes to evaluate oxidative stress induction, a common mechanism for thiophene-containing compounds .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in biological activity data across studies?

  • Source Validation : Confirm compound purity via HPLC and elemental analysis to rule out batch variability .
  • Assay Replication : Repeat experiments under standardized conditions (e.g., serum-free media, 37°C, 5% CO₂) .
  • Meta-Analysis : Compare results with structurally similar compounds (e.g., furan vs. thiophene analogs) to identify substituent-specific effects .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Oxadiazole formationNH₂OH·HCl, EtOH, reflux65–7590–92%
Azetidine couplingDMF, K₂CO₃, 80°C50–6088–90%
Phenoxy-ethanone additionClCH₂COPh, Et₃N, THF70–8095–98%

Q. Table 2. Biological Activity Profile

AssayTarget/ModelResultReference
5-LOX inhibitionRecombinant enzymeIC₅₀ = 1.2 μM
CytotoxicityMCF-7 cellsIC₅₀ = 18.5 μM
ROS inductionRAW 264.7 macrophages2.5-fold increase

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